

An In-depth Technical Guide to 6-Amino-1,3-dipropyluracil (C₁₀H₁₇N₃O₂)

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Compound of Interest

Compound Name: 6-Amino-1,3-dipropyluracil

Cat. No.: B015783

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Amino-1,3-dipropyluracil**, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document consolidates its known chemical and physical properties, safety information, and its role as a key building block in the synthesis of novel therapeutic agents.

Core Chemical and Physical Properties

6-Amino-1,3-dipropyluracil, with the molecular formula C₁₀H₁₇N₃O₂, is a solid at room temperature.^{[1][2][3]} It is also known by its synonym, 6-Amino-1,3-dipropyl-2,4(1H,3H)-pyrimidinedione.^{[1][3]} The following table summarizes its key quantitative properties.

Property	Value	Source
Molecular Weight	211.26 g/mol	^{[1][4]}
Melting Point	134-139 °C	^{[1][2][3]}
CAS Number	41862-14-0	^{[1][4]}
Assay Purity	97%	^{[1][2][3]}

Synthesis and Chemical Reactivity

While specific, detailed experimental protocols for the synthesis of **6-Amino-1,3-dipropyluracil** are not extensively documented in publicly available literature, its structure suggests that it can be synthesized through the alkylation of 6-aminouracil with propyl halides. The amino group at the 6-position and the uracil ring system are key reactive sites for further chemical modifications.

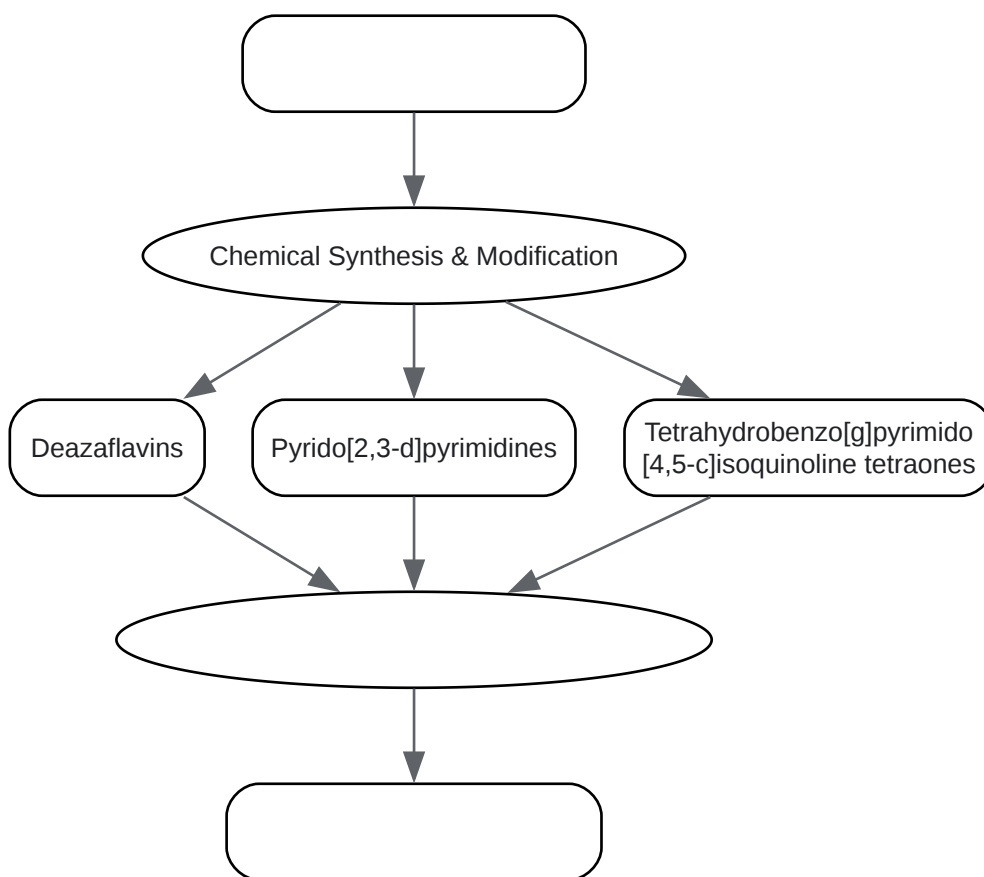
A generalized synthetic approach can be inferred from the synthesis of a related compound, 6-amino-1,3-dimethyluracil, which involves the reaction of 4-amino-2,6-dihydroxypyrimidine with iodomethane in the presence of a base.^[5] A similar strategy could likely be adapted for the synthesis of the dipropyl derivative.

Applications in Medicinal Chemistry and Drug Discovery

6-Amino-1,3-dipropyluracil serves as a versatile starting material for the synthesis of various heterocyclic compounds with potential therapeutic value.^[2] Its utility has been demonstrated in the creation of:

- **Deazaflavins:** These compounds are analogs of flavins and have been investigated for a range of biological activities.
- **Pyrido[2,3-d]pyrimidines:** This class of compounds has shown promise in various therapeutic areas. For instance, derivatives of pyrido[2,3-d]pyrimidines synthesized from related 6-aminouracils have been explored as vasorelaxants.^[2]
- **Tetrahydrobenzo[g]pyrimido[4,5-c]isoquinoline tetraones:** These complex heterocyclic systems have been synthesized and evaluated as potential new leads against *Mycobacterium tuberculosis*.^[2]

The following diagram illustrates the logical workflow from the starting material to potential therapeutic applications.



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Workflow from **6-Amino-1,3-dipropyluracil** to Drug Discovery.

Experimental Protocols: A Generalized Approach

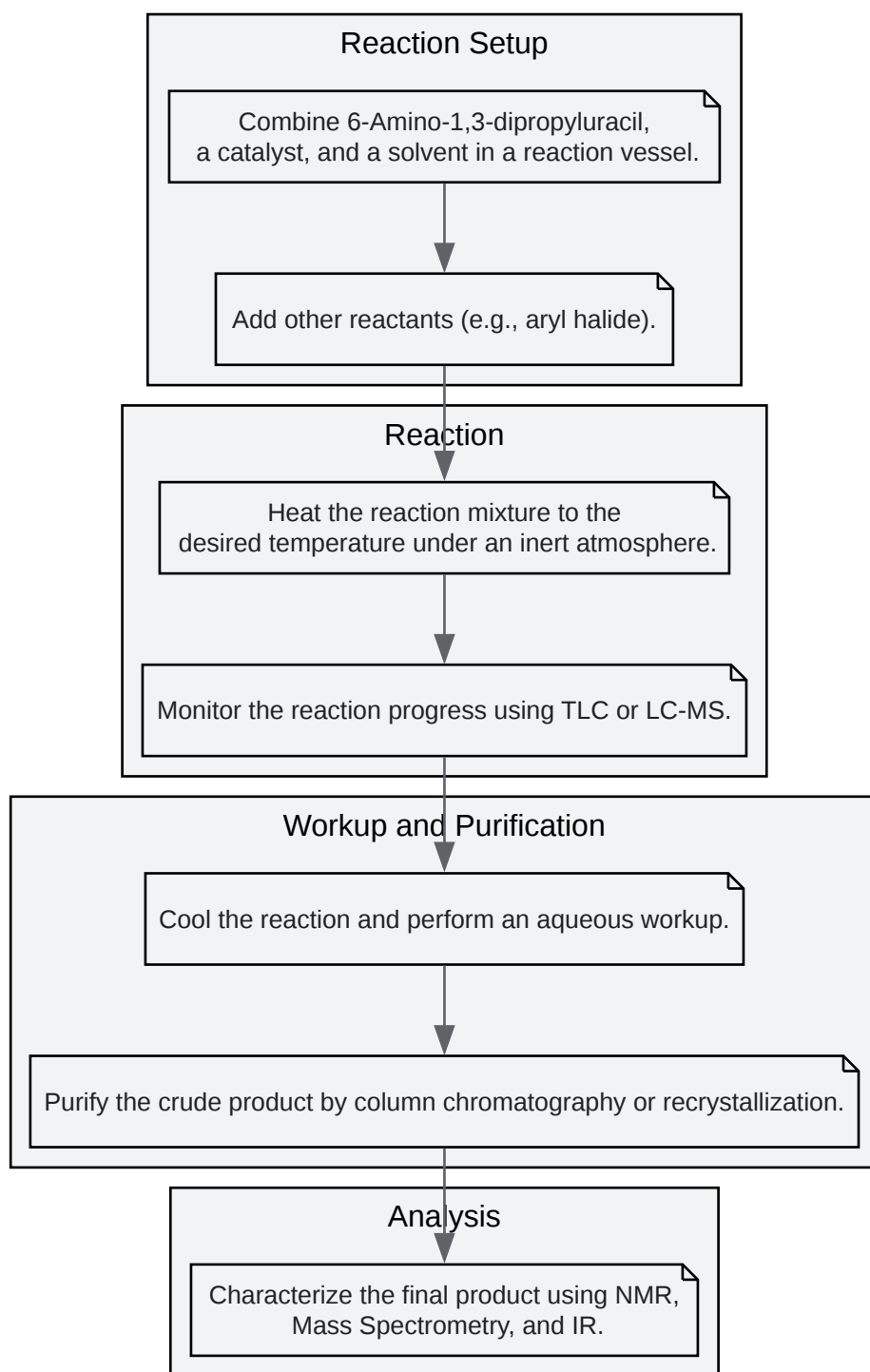
Detailed experimental protocols for specific reactions involving **6-Amino-1,3-dipropyluracil** are proprietary to the research that has utilized it. However, a general protocol for the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds derived from this precursor, can be outlined based on a cascade imination, Buchwald-Hartwig cross-coupling, and cycloaddition reaction sequence mentioned in the literature.^[2]

General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidines:

- Imination: **6-Amino-1,3-dipropyluracil** is reacted with an appropriate aldehyde or ketone in a suitable solvent to form the corresponding imine.

- Cross-Coupling: The resulting imine undergoes a Buchwald-Hartwig cross-coupling reaction with a suitable aryl or heteroaryl halide in the presence of a palladium catalyst and a ligand.
- Cycloaddition: The intermediate from the cross-coupling reaction undergoes an intramolecular cycloaddition to form the final pyrido[2,3-d]pyrimidine product.
- Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

The following diagram depicts a conceptual workflow for a typical synthesis experiment.



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Conceptual Workflow for a Synthesis Experiment.

Safety Information

6-Amino-1,3-dipropyluracil is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[1][2][3] The following table summarizes its key safety information.

Hazard Information	Details
Pictograms	GHS07 (Exclamation mark)[1][2][3]
Signal Word	Warning[1][2][3]
Hazard Statements	H302: Harmful if swallowed[1][2][3]
Storage Class	11 - Combustible Solids[1][2][3]
Personal Protective Equipment (PPE)	Dust mask type N95 (US), Eyeshields, Gloves[1][2]

It is imperative to handle this compound in a well-ventilated area and to use appropriate personal protective equipment.

Conclusion

6-Amino-1,3-dipropyluracil is a valuable heterocyclic building block for the synthesis of novel compounds with potential therapeutic applications. While detailed biological activity and mechanistic studies on the compound itself are limited in the public domain, its role as a precursor in the development of new antimycobacterial agents and vasorelaxants highlights its importance in drug discovery research. Further investigation into the synthesis and biological evaluation of new derivatives based on this scaffold is warranted to explore its full therapeutic potential.

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